molecular formula C17H15F4N3O3 B11470284 Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester

Cat. No.: B11470284
M. Wt: 385.31 g/mol
InChI Key: PGTVWQREPPERHC-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, fluorophenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and formamides under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is unique due to its combination of trifluoromethyl, fluorophenyl, and pyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H15F4N3O3

Molecular Weight

385.31 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(3-fluoroanilino)-2-(pyridine-3-carbonylamino)propanoate

InChI

InChI=1S/C17H15F4N3O3/c1-2-27-15(26)16(17(19,20)21,23-13-7-3-6-12(18)9-13)24-14(25)11-5-4-8-22-10-11/h3-10,23H,2H2,1H3,(H,24,25)

InChI Key

PGTVWQREPPERHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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